Torvoside K

Description

Properties

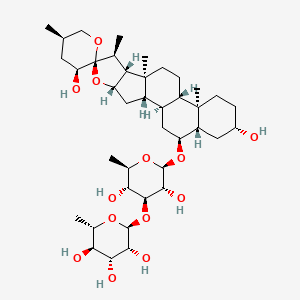

Molecular Formula |

C39H64O13 |

|---|---|

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6S,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-16-11-27(41)39(47-15-16)17(2)28-26(52-39)14-23-21-13-25(24-12-20(40)7-9-37(24,5)22(21)8-10-38(23,28)6)50-36-33(46)34(30(43)19(4)49-36)51-35-32(45)31(44)29(42)18(3)48-35/h16-36,40-46H,7-15H2,1-6H3/t16-,17+,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37-,38+,39+/m1/s1 |

InChI Key |

DRLHUZGVDNWMNU-ZGIVRYFZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)OC1)O |

Canonical SMILES |

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1)O |

Synonyms |

torvoside K |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Activity

1. Overview of Antifungal Properties

Torvoside K has been identified as a potent antifungal agent, demonstrating significant activity against various fungal strains. A study highlighted its efficacy against Aspergillus flavus and Fusarium verticillioides, two notorious mycotoxigenic fungi. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 μg/ml, with zone of inhibition (ZOI) percentages between 33.4% and 87.4% depending on the concentration used .

2. Mechanism of Action

The antifungal mechanism involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. Research indicates that this compound disrupts the ergosterol content in fungal cells, leading to cell death . The compound's ability to inhibit both fungal growth and mycotoxin production positions it as a valuable agent in postharvest food protection.

3. Data Summary: Antifungal Efficacy

| Fungal Strain | Minimum Inhibitory Concentration (μg/ml) | Zone of Inhibition (%) |

|---|---|---|

| Aspergillus flavus | 31.25 - 250 | 33.4 - 87.4 |

| Fusarium verticillioides | 31.25 - 250 | 33.4 - 87.4 |

Antimycotoxigenic Potential

1. Mycotoxin Production Inhibition

In addition to its antifungal properties, this compound has shown concentration-dependent antimycotoxigenic activity, effectively inhibiting the production of aflatoxin B1 and fumonisin B1 by A. flavus and F. verticillioides, respectively . This dual action makes it particularly useful in agricultural settings where mycotoxin contamination poses significant health risks.

2. Case Study Insights

A study conducted on the effects of this compound revealed that at higher concentrations, the compound completely inhibited both fungal growth and mycotoxin production in vitro and in vivo . This finding underscores its potential application as a natural antifungal agent in food preservation.

Antiviral Properties

1. Targeting SARS-CoV-2

Recent research has explored the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. Virtual screening studies identified this compound as a candidate that can bind to the spike protein of SARS-CoV-2, potentially preventing viral entry into human cells . Although its inhibitory concentration was found to be greater than 100 μM, this initial finding suggests further investigation into its antiviral capabilities is warranted.

2. Data Summary: Antiviral Efficacy

| Compound | Binding Affinity (Kd) | IC50 (μM) |

|---|---|---|

| This compound | 3.761 | >100 |

| Dioscin | 0.468 | 1.5625 |

| Celastrol | 1.712 | 0.9866 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Plant Sources

The table below summarizes structural and source differences among Torvoside K and related compounds:

Key structural insights :

- Torvoside series (K, J, L): These share a steroidal core but vary in glycosylation. For example, this compound and J differ in sugar moieties (e.g., xylose vs. quinovose linkages) .

- Aculeatiside A : Contains additional hydroxyl groups or methylations on the steroidal backbone, influencing solubility and receptor binding .

- Solamargine : A glycoalkaloid with a nitrogen-containing aglycone, contrasting with the oxygen-rich saponins like this compound .

Table 2: Bioactivity Profiles

Activity highlights :

- Antifungal specificity : this compound outperforms aculeatiside A in targeting mycotoxigenic fungi, likely due to its unique glycosylation enhancing membrane disruption .

- Antiviral mechanisms : this compound binds the SARS-CoV-2 spike protein, while Torvoside H targets the main protease with higher binding energy .

- Cytotoxicity : Solamargine exhibits potent cytotoxicity against cancer cells, a trait absent in this compound, possibly due to its glycoalkaloid structure .

Preparation Methods

Plant Material Collection and Preparation

The leaves of Solanum torvum serve as the primary source of Torvoside K. Fresh leaves are typically harvested, washed to remove impurities, and shade-dried at room temperature to preserve thermolabile compounds. The dried material is ground into a fine powder using mechanical mills, ensuring uniform particle size for optimal solvent penetration.

Sequential Solvent Extraction

The extraction process employs a sequential solvent system to fractionate phytochemicals based on polarity:

-

Non-polar solvents : Petroleum ether and toluene are used initially to remove lipids, waxes, and low-polarity compounds.

-

Intermediate-polarity solvents : Chloroform, which effectively extracts steroidal glycosides like this compound.

-

Polar solvents : Methanol and ethanol are used in later stages to isolate polar constituents.

In a validated protocol, chloroform extraction yielded the highest concentration of this compound, as confirmed by antifungal activity assays. The choice of chloroform is critical due to its ability to dissolve steroidal backbones while preserving glycosidic linkages.

Isolation and Purification

The chloroform extract undergoes column chromatography using silica gel (60–120 mesh) as the stationary phase. Elution is performed with a gradient of chloroform-methanol (9:1 to 7:3 v/v), with fractions monitored via thin-layer chromatography (TLC). This compound-rich fractions are pooled and subjected to recrystallization in methanol to enhance purity.

Structural Elucidation of this compound

Spectroscopic Characterization

The structure of this compound is confirmed through:

-

Nuclear Magnetic Resonance (NMR) : H NMR and C NMR spectra reveal characteristic signals for the steroidal aglycone (δ 0.68–2.50 ppm for methyl groups) and glycosidic protons (δ 4.30–5.10 ppm).

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 755.4 [M+H], consistent with the molecular formula .

Comparative Analysis with Related Compounds

This compound distinguishes itself from other steroidal glycosides through its unique sugar moiety (two β-D-glucose units) and C-22 hydroxylation pattern. The table below contrasts this compound with structurally similar compounds:

| Compound | Source | Sugar Moieties | Key Structural Feature |

|---|---|---|---|

| This compound | Solanum torvum | β-D-glucose (x2) | C-22 hydroxylation |

| Torvoside H | Solanum torvum | α-L-rhamnose | C-17 ketone group |

| Solamargine | Solanum nigrum | β-D-glucuronic acid | Spirosolane skeleton |

Analysis of Extraction Efficiency and Method Optimization

Solvent Polarity and Yield

The efficacy of solvents in this compound extraction correlates with their polarity indices:

| Solvent | Polarity Index | This compound Yield | Key Impurities Removed |

|---|---|---|---|

| Petroleum ether | 0.1 | Negligible | Lipids, chlorophyll |

| Chloroform | 4.1 | High | Terpenoids, non-polar alkaloids |

| Methanol | 6.6 | Moderate | Flavonoids, saponins |

Chloroform achieves a balance between dissolving this compound and excluding polar interferents, making it the solvent of choice .

Q & A

Q. What are the established methodologies for isolating and purifying Torvoside K from natural sources?

- Methodological Answer : this compound is typically isolated using methanol extraction followed by liquid-liquid partitioning (n-hexane, dichloromethane, and ethyl acetate). Column chromatography with silica gel and reverse-phase C18 resin is employed for purification. TLC and NMR spectroscopy are critical for monitoring purity and structural confirmation .

- Example Protocol :

| Step | Technique | Purpose | Key Parameters |

|---|---|---|---|

| 1 | Methanol extraction | Solubilize steroidal saponins | 3 × 5 L, 60 min ultrasonication |

| 2 | Liquid-liquid partitioning | Remove non-polar impurities | Sequential use of n-hexane, dichloromethane |

| 3 | Column chromatography | Fractionate saponins | Silica gel (Merck), gradient elution |

| 4 | Reverse-phase HPLC | Final purification | C18 column, acetonitrile-water gradient |

Q. How is the structural elucidation of this compound validated in current literature?

- Methodological Answer : Structural validation relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and comparison with published data. For this compound, key NMR signals include δH 5.34 (H-6α) and δC 109.5 (C-22), consistent with spirostane-type saponins. Discrepancies in glycosidic linkage assignments (e.g., rhamnose vs. quinovose) should be resolved via NOESY or molecular modeling .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from differences in assay conditions or compound purity. To address this:

Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls (doxorubicin for apoptosis).

Purity Verification : Confirm this compound purity via HPLC (≥95%) and LC-MS.

Mechanistic Profiling : Combine transcriptomics (RNA-seq) and target-based assays (e.g., COX-2 inhibition) to identify primary pathways .

Q. What strategies optimize the yield of this compound during extraction without compromising structural integrity?

- Methodological Answer :

- Solvent Optimization : Test binary solvents (e.g., methanol-water 70:30) to enhance saponin solubility.

- Enzymatic Pre-treatment : Use cellulase or pectinase to break down plant cell walls, improving extraction efficiency.

- Temperature Control : Limit extraction temperatures to ≤60°C to prevent glycoside hydrolysis .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict interactions with targets like NF-κB or EGFR.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of this compound-protein complexes.

- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl groups at C-3/C-6) with bioactivity using Random Forest algorithms .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vitro?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC50 values.

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Replication : Include triplicate biological replicates and report SEM to ensure robustness .

Q. How can researchers address variability in NMR data for this compound across studies?

- Methodological Answer :

- Internal Referencing : Use TMS or residual solvent peaks for chemical shift calibration.

- Collaborative Validation : Share raw NMR data (FID files) via repositories like Zenodo for cross-lab verification.

- Advanced Techniques : Employ <sup>13</sup>C-DEPT or INADEQUATE for unambiguous assignment of quaternary carbons .

Ethical & Literature Considerations

Q. What ethical guidelines apply when using plant-derived compounds like this compound in animal studies?

- Methodological Answer :

- IACUC Approval : Ensure protocols comply with the 3Rs (Replacement, Reduction, Refinement).

- Bioprospecting Compliance : Adhere to Nagoya Protocol for accessing genetic resources from Vietnam.

- Data Transparency : Publish negative results (e.g., lack of toxicity) to avoid publication bias .

Q. How should researchers integrate fragmented literature on Solanum-derived saponins into a cohesive review?

- Methodological Answer :

- Systematic Review : Use PRISMA guidelines to screen studies (PubMed, Web of Science).

- Meta-Analysis : Pool IC50 data using random-effects models (RevMan software).

- Gap Analysis : Highlight understudied areas (e.g., in vivo pharmacokinetics of this compound) .

Tables for Reference

Table 1 : Key NMR Signals for this compound

| Position | δH (ppm) | δC (ppm) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|---|

| C-3 | 3.52 (m) | 75.8 | - | H-2, H-4 |

| C-6 | 5.34 (d, J=5.1 Hz) | 80.1 | α-orientation | H-7 |

| C-22 | - | 109.5 | Spirostane | - |

Table 2 : Optimization of this compound Extraction

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Solvent | MeOH, EtOH | MeOH:H₂O (7:3) | 22% → 34% |

| Temperature | 40–80°C | 60°C | No degradation |

| Enzymes | Cellulase | 2 U/mg biomass | 34% → 48% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.